molecular formula C11H14N2S B3867478 N-benzyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

N-benzyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B3867478
M. Wt: 206.31 g/mol
InChI Key: TUSOLQRZIXORLP-UHFFFAOYSA-N
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Description

N-benzyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine: is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds. This particular compound has a benzyl group attached to the nitrogen atom and a methyl group at the 5-position of the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with 2-bromo-3-methylbut-2-ene-1-thiol under basic conditions to form the thiazole ring. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-benzyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

    Substitution: Electrophilic substitution reactions can occur at the benzyl group or the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Chemistry: N-benzyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents. Its derivatives are explored for their potential use in treating infections and inflammatory diseases.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It is also utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-benzyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The thiazole ring plays a crucial role in its binding affinity and specificity. The benzyl group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    N-benzyl-4,5-dihydro-1,3-thiazol-2-amine: Lacks the methyl group at the 5-position.

    N-benzyl-5-methyl-1,3-thiazol-2-amine: Does not have the dihydro structure.

    N-benzyl-5-methyl-4,5-dihydro-1,3-oxazol-2-amine: Contains an oxygen atom instead of sulfur in the ring.

Uniqueness: N-benzyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is unique due to the presence of both the benzyl and methyl groups, which contribute to its distinct chemical and biological properties. The dihydro structure also imparts specific reactivity and stability compared to fully aromatic thiazoles.

Properties

IUPAC Name

N-benzyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-9-7-12-11(14-9)13-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSOLQRZIXORLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(S1)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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